molecular formula C14H15N3O6S B2659514 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide CAS No. 1210770-95-8

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2659514
CAS No.: 1210770-95-8
M. Wt: 353.35
InChI Key: YALPBXUQHNXPOF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide (CAS 1210770-95-8) is a synthetic hybrid molecule of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound features two privileged pharmacophores integrated into a single structure: a 5-nitrofuran ring and a 2,4-dioxothiazolidin (thiazolidinedione) moiety, linked via a cyclohexyl carboxamide bridge. The strategic combination of these subunits is a recognized approach to create molecules with enhanced or synergistic biological activity, potentially overcoming limitations of existing therapies . The 5-nitrofuran component is a well-established bioactive scaffold. Its mechanism of action in research settings is associated with bacterial nitroreductase enzymes, which reduce the nitro group to generate reactive intermediates that can cause damage to multiple bacterial components . The 2,4-dioxothiazolidin core is a versatile heterocyclic system extensively investigated for its diverse pharmacological profiles, including notable antibacterial properties . Research on structurally related compounds suggests that such hybrids are promising candidates for investigating activity against Gram-positive bacterial strains, with some analogs demonstrating efficacy comparable to or greater than reference drugs like oxacillin and cefuroxime . The specific structural features of this compound make it a valuable chemical tool for researchers exploring new pathways in microbiology and antibiotic discovery. This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c18-11-7-24-14(20)16(11)9-4-2-1-3-8(9)15-13(19)10-5-6-12(23-10)17(21)22/h5-6,8-9H,1-4,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPBXUQHNXPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the nitrofuran moiety.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide exhibit significant antimicrobial activity. A study highlighted the antifungal effects of thiazolidine derivatives, suggesting their potential as novel antifungal agents due to their broad-spectrum activity against various pathogens .

Antidiabetic Effects

The compound's structural features suggest potential antidiabetic applications. Thiazolidinediones (TZDs), a class of compounds related to this structure, are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ can enhance insulin sensitivity and reduce insulin resistance, making these compounds promising candidates for managing type 2 diabetes .

In Vivo Studies : Research has shown that TZD derivatives can significantly lower blood glucose levels in diabetic animal models, indicating their therapeutic potential.

Thiazolidinedione Derivatives

A systematic study on thiazolidinedione derivatives revealed modifications at the cyclohexyl position significantly impacted both antioxidant activity and glucose metabolism regulation. The most effective compounds demonstrated notable inhibition of oxidative stress markers, highlighting their therapeutic potential in metabolic disorders .

Fungicidal Activity

Research into 2,4-dioxo-thiazolidine derivatives indicated their effectiveness as fungicides due to broad-spectrum antimicrobial properties. This versatility underscores the potential for developing new antifungal agents based on this compound's structure .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazolidinone derivatives with diverse substitutions. Below is a systematic comparison with structurally and functionally related compounds from the literature:

Physicochemical Properties

  • Melting Points: Thiazolidinone derivatives typically exhibit high melting points (158–217°C) due to hydrogen bonding and planar rigidity .
  • Solubility : The 5-nitrofuran group enhances water solubility compared to halogenated or trifluoromethyl-substituted analogs, which are more lipophilic .

Key Research Findings and Implications

Structural Optimization : The cyclohexyl group in the target compound may improve bioavailability compared to bulky aromatic substituents (e.g., trimethoxybenzylidene), which are prone to metabolic oxidation .

Synthetic Challenges : Lower yields in nitrofuran-containing analogs highlight the need for optimized reaction protocols to preserve nitro group integrity .

Biological Activity

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide is a novel compound that integrates a thiazolidine ring and a nitrofuran moiety. This unique structure is associated with various biological activities, making it a significant subject of research in medicinal chemistry. The compound's diverse pharmacological properties are primarily attributed to its thiazolidine and nitrofuran components, which have been shown to exhibit anti-inflammatory, antibacterial, and antitumor activities.

Chemical Structure and Properties

The chemical formula of this compound is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S. The presence of the thiazolidine ring contributes to the compound's potential biological activity due to its ability to interact with various biological targets. The nitrofuran group enhances the compound's reactivity and may impart specific pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing thiazolidine and nitrofuran structures often exhibit significant antimicrobial activity. For instance, thiazolidines are known for their effectiveness against various bacterial strains, while nitrofuran derivatives have been extensively studied for their antimicrobial properties. The combination of these two functional groups in this compound may result in synergistic effects that enhance its efficacy against infections.

Antitumor Activity

The antitumor potential of this compound has been investigated through various studies. For example, thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies using human glioblastoma cell lines demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells . Such findings suggest that this compound could also possess significant antitumor activity.

Anti-inflammatory Effects

Thiazolidine derivatives are recognized for their anti-inflammatory properties. Studies have indicated that these compounds can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation. The incorporation of the nitrofuran moiety may further enhance these effects through additional mechanisms of action.

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Binding affinity studies reveal that this compound interacts with various enzymes and receptors involved in inflammation and tumor progression. Understanding these interactions is crucial for elucidating the therapeutic potential and safety profile of the compound.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activities conferred by the specific combination of functionalities in this compound.

Compound NameStructure FeaturesUnique Aspects
5-NitrothiazoleContains a nitro group on a thiazole ringExhibits potent antimicrobial activity
ThiazolidinedioneCharacterized by a thiazolidine ring with carbonyl groupsKnown for insulin-sensitizing properties
Benzothiazole DerivativeIncorporates a benzene ring fused to a thiazoleDisplays anticancer activity

This table illustrates how the structural diversity within thiazolidine and nitrofuran derivatives can lead to distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thiazolidines and evaluating their bioactivity:

  • Thiazolidinone Derivatives : A study evaluated several thiazolidinone derivatives for their cytotoxic effects on glioblastoma cells using MTT assays. Compounds showed varying degrees of efficacy against cancer cells .
  • Antioxidant Activity : Another investigation highlighted the antioxidant potential of modified thiazolidines with EC50 values indicating their capacity to inhibit lipid peroxidation .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves varying reaction conditions such as solvent polarity, temperature, and catalysts. For example, in analogous thiazolidinone derivatives (e.g., ), refluxing in anhydrous benzene or ethanol (60–80°C) with a 10-hour reaction time yielded moderate-to-high purity. Key steps include:
  • Using stoichiometric equivalents of reactants (e.g., hydrazide derivatives and thiol-containing precursors).
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (e.g., ethyl acetate/hexane gradients) .
    Table 1 : Example reaction conditions and yields for analogous compounds:
PrecursorSolventTemp (°C)Time (h)Yield (%)Reference
Hydrazide + 2-mercapto acidBenzene801056–93
Substituted benzothiazoleEthanol70–808–1245–70

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry of the thiazolidinone ring (e.g., δ 4.0–5.0 ppm for CH₂ groups) and nitrofuran protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for thiazolidinone and carboxamide) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Ensure purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve disorder in the thiazolidinone ring during X-ray crystallographic refinement?

  • Methodological Answer : Disorder in the thiazolidinone ring (e.g., sulfur or oxygen atom positional ambiguity) is common due to conformational flexibility. Strategies include:
  • Using SHELXL () to refine occupancy ratios (e.g., 0.5:0.5 for sulfur atoms) and applying restraints (DFIX, SIMU) to maintain bond geometry.
  • Analyzing residual electron density maps to identify alternate conformers.
  • Validating refinement with R-factor convergence (<0.08) and monitoring ADPs (atomic displacement parameters) for anomalies .

Q. How do non-covalent interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : Crystal stability is often governed by:
  • Hydrogen bonds : N–H⋯O/N interactions between the carboxamide and thiazolidinone groups (e.g., N–H⋯O, ~2.8–3.2 Å) .
  • π-π stacking : Between aromatic nitrofuran and cyclohexyl groups (centroid distances ~3.7–3.8 Å) .
  • C–H⋯Cl/O interactions : Stabilize molecular layers (e.g., C–H⋯Cl distances ~3.3 Å) .
    Use ORTEP-3 () to visualize packing diagrams and Mercury (CCDC) to quantify interaction geometries.

Q. What strategies can address contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Mitigation approaches:
  • Dose-response curves : Compare IC₅₀ values across multiple replicates.
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion .
  • Stability studies : Use HPLC to monitor degradation under assay conditions (e.g., 37°C, 24 hours) .

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